Methyl 4-phenylbut-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-phenylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGQILSLSHKEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80710276 | |
| Record name | Methyl 4-phenylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73845-39-3 | |
| Record name | Methyl 4-phenylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for Methyl 4 Phenylbut 2 Enoate and Its Derivatives
Wittig-Type Olefination Reactions
Olefination reactions are a cornerstone in the synthesis of alkenes. The Wittig reaction and its variants are particularly effective for creating the double bond in Methyl 4-phenylbut-2-enoate by coupling a carbonyl compound with a phosphorus-stabilized ylide or carbanion.
The Wittig reaction is a widely used method for forming carbon-carbon double bonds from carbonyl compounds. nih.gov It involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide, which is typically prepared from a phosphonium salt and a strong base. masterorganicchemistry.com In the context of synthesizing this compound, this would involve the reaction of phenylacetaldehyde (B1677652) with a phosphorus ylide derived from a methyl haloacetate.
The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Stabilized ylides, such as the one required for this synthesis (bearing an ester group), generally favor the formation of the (E)-isomer (trans). The reaction proceeds through a betaine (B1666868) intermediate leading to an oxaphosphetane, which then decomposes to the alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com
Reaction Scheme:
Step 1 (Ylide Formation): Triphenylphosphine (B44618) reacts with methyl bromoacetate (B1195939) to form a phosphonium salt. This salt is then deprotonated with a base (e.g., n-butyllithium) to generate the phosphonium ylide.
Step 2 (Olefination): The ylide reacts with phenylacetaldehyde. The subsequent collapse of the intermediate oxaphosphetane yields (E)-Methyl 4-phenylbut-2-enoate and triphenylphosphine oxide.
The Horner-Wadsworth-Emmons (HWE) reaction is a significant modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions. wikipedia.org These carbanions are more nucleophilic and generally less basic than their phosphonium ylide counterparts. wikipedia.org A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture. alfa-chemistry.com
For the synthesis of this compound, a phosphonate (B1237965) ester such as methyl (dimethoxyphosphoryl)acetate would be deprotonated with a base like sodium hydride (NaH) to form the stabilized carbanion. alfa-chemistry.com This carbanion then reacts with phenylacetaldehyde. The HWE reaction with stabilized phosphonates almost exclusively produces the (E)-alkene, making it a highly reliable method for obtaining the trans-isomer of α,β-unsaturated esters. wikipedia.org
While the standard HWE reaction provides excellent selectivity for (E)-alkenes, the Still-Gennari olefination is a powerful modification that allows for the stereoselective synthesis of (Z)-alkenes. bohrium.comresearchgate.net This method employs phosphonates with electron-withdrawing groups, specifically bis(2,2,2-trifluoroethyl)phosphonoacetate esters. bohrium.com
The reaction involves the use of strong, non-coordinating bases such as potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether like 18-crown-6, typically in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures. bohrium.comnih.gov These conditions favor the kinetic formation of a specific oxaphosphetane intermediate that preferentially eliminates to give the (Z)-olefin. bohrium.com This makes the Still-Gennari olefination a complementary and crucial tool for accessing the (Z)-isomer of this compound. bohrium.com
Table 1: Comparison of Wittig-Type Olefination Reactions
| Reaction Name | Phosphorus Reagent | Carbonyl Substrate | Key Reagents/Conditions | Primary Stereoisomer |
|---|---|---|---|---|
| Standard Wittig | Methyl (triphenylphosphoranylidene)acetate | Phenylacetaldehyde | Strong base (e.g., n-BuLi) | (E)-alkene |
| Horner-Wadsworth-Emmons | Methyl (dialkoxyphosphoryl)acetate | Phenylacetaldehyde | NaH, THF | (E)-alkene |
| Still-Gennari | Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | Phenylacetaldehyde | KHMDS, 18-crown-6, THF, -78°C | (Z)-alkene |
Condensation Reaction Approaches
Condensation reactions provide an alternative route to α,β-unsaturated esters by forming the carbon-carbon double bond through the reaction of a carbonyl compound with an active methylene (B1212753) compound.
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, catalyzed by a base. rsc.orgarkat-usa.org To synthesize this compound, phenylacetaldehyde can be reacted with an active methylene compound like methyl cyanoacetate (B8463686) in the presence of a weak base such as piperidine (B6355638) or an amine.
The reaction proceeds via a nucleophilic addition of the enolate of the active methylene compound to the aldehyde, followed by dehydration to yield an intermediate. For the synthesis of the target ester, subsequent steps such as decarboxylation might be necessary depending on the chosen active methylene compound. The Knoevenagel condensation is a fundamental transformation in organic chemistry for creating substituted alkenes. rsc.org
Direct base-catalyzed condensation, such as a Claisen-Schmidt type reaction, can also be employed. This approach involves the reaction of an aldehyde with a ketone or ester that possesses α-hydrogens. For the synthesis of this compound, phenylacetaldehyde could be reacted with methyl acetate (B1210297) in the presence of a strong base like sodium ethoxide or lithium diisopropylamide (LDA).
The base abstracts an α-hydrogen from the methyl acetate to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of phenylacetaldehyde. The resulting aldol-type adduct readily undergoes dehydration (elimination of water) under the reaction conditions to furnish the conjugated α,β-unsaturated ester. The stereochemical outcome of such condensations can often be controlled by the choice of reaction conditions and reagents.
Table 2: Summary of Condensation Reaction Approaches
| Reaction Name | Carbonyl Substrate | Methylene Component | Catalyst/Base | Product Type |
|---|---|---|---|---|
| Knoevenagel Condensation | Phenylacetaldehyde | Methyl cyanoacetate | Weak amine base (e.g., piperidine) | α,β-Unsaturated ester precursor |
| Base-Catalyzed Condensation | Phenylacetaldehyde | Methyl acetate | Strong base (e.g., NaOEt, LDA) | α,β-Unsaturated ester |
Friedel-Crafts Acylation as a Precursor Synthesis Route
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. While not a direct route to this compound, it serves as a critical method for preparing key precursors, specifically keto-esters that contain the required phenylbutanoyl framework.
The general mechanism involves the reaction of an aromatic ring, such as benzene (B151609), with an acylating agent (e.g., an acyl halide or anhydride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.
A plausible route to a precursor for this compound could involve the acylation of benzene with a derivative of succinic acid, such as succinic anhydride (B1165640) or its corresponding mono-ester acyl chloride. For instance, the reaction of benzene with succinic anhydride would yield 4-oxo-4-phenylbutanoic acid. This keto acid can then be esterified and subsequently undergo reduction of the ketone and dehydration to form the α,β-unsaturated system of the target molecule.
Table 1: Proposed Friedel-Crafts Acylation Route for Precursor Synthesis | Step | Reactant 1 | Reactant 2 | Catalyst | Intermediate Product | Subsequent Transformation | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Benzene | Succinic Anhydride | AlCl₃ | 4-oxo-4-phenylbutanoic acid | Esterification | | 2 | 4-oxo-4-phenylbutanoic acid | Methanol (B129727), H⁺ | Methyl 4-oxo-4-phenylbutanoate | Reduction of ketone | | 3 | Methyl 4-oxo-4-phenylbutanoate | NaBH₄ | Methyl 4-hydroxy-4-phenylbutanoate | Dehydration |
This multi-step sequence highlights the utility of Friedel-Crafts acylation in building the fundamental carbon skeleton necessary for the eventual synthesis of this compound.
Dehydration Reactions of β-Hydroxy Esters
The introduction of the double bond in the α,β-position relative to the ester group is commonly achieved through the dehydration of a β-hydroxy ester intermediate (in this case, methyl 4-phenyl-3-hydroxybutanoate). This elimination reaction can be catalyzed by either acid or base. libretexts.orgpressbooks.pub
Under acidic conditions, the hydroxyl group is protonated, converting it into a good leaving group (water). Subsequent elimination, often following an E1 or E2 pathway, generates the alkene. Under basic conditions, the mechanism typically proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) pathway. A base removes the acidic proton on the α-carbon to form an enolate, which then expels the hydroxide (B78521) ion from the β-position. libretexts.orgpressbooks.pub The formation of the conjugated α,β-unsaturated ester is thermodynamically favored due to the stability gained from the extended π-electron system. pressbooks.pub
This dehydration step is often the final stage of reaction sequences like the aldol (B89426) condensation or the Reformatsky reaction, which are used to generate the β-hydroxy ester precursor. youtube.com
Table 2: Common Reagents for Dehydration of β-Hydroxy Esters
| Reagent/Condition | Type | Typical Mechanism |
|---|---|---|
| Sulfuric Acid (H₂SO₄), heat | Acid-catalyzed | E1 / E2 |
| p-Toluenesulfonic acid (TsOH) | Acid-catalyzed | E1 / E2 |
| Sodium Hydroxide (NaOH), heat | Base-catalyzed | E1cB |
The choice of dehydrating agent can be critical to avoid side reactions and achieve high yields of the desired (E)-isomer, which is generally the more stable product.
Enantioselective Synthesis Protocols
Achieving stereocontrol in the synthesis of this compound derivatives, particularly those with chiral centers, necessitates the use of advanced enantioselective methods. These protocols employ chiral catalysts to guide the reaction towards the formation of one enantiomer over the other.
A powerful strategy for creating chiral centers is the asymmetric functionalization of C-H bonds via metal carbenoid intermediates. nih.gov This method has seen significant progress, particularly with the use of chiral rhodium(II) catalysts. nih.govdigitellinc.com The process typically begins with a diazo compound, which, in the presence of a rhodium(II) catalyst, extrudes nitrogen gas to form a transient, highly reactive rhodium carbenoid. nih.gov
This electrophilic carbenoid can then insert into a C-H bond. By using a catalyst with chiral ligands, such as dirhodium tetraprolinates (e.g., Rh₂(S-DOSP)₄), the insertion can be rendered highly enantioselective. researchgate.net The chiral environment of the catalyst dictates the trajectory of the C-H insertion, leading to the preferential formation of one enantiomer. This methodology allows for the direct conversion of C-H bonds into new C-C bonds with high stereocontrol, providing an efficient route to complex chiral molecules that would be difficult to access through traditional methods. nih.govresearchgate.net
The development of novel chiral catalysts is central to modern asymmetric synthesis. For transformations relevant to α,β-unsaturated esters and their derivatives, several classes of catalysts have proven effective.
Chiral Rhodium Complexes: Beyond C-H insertion, chiral rhodium catalysts, often paired with bisoxazoline or other nitrogen-containing ligands, are highly effective for asymmetric conjugate reductions of α,β-unsaturated esters. researchgate.net This allows for the stereoselective formation of a chiral center at the α- or β-position by adding hydrogen across the double bond.
Chiral N-Heterocyclic Carbenes (NHCs): NHCs have emerged as versatile organocatalysts. Chiral triazolium salt-derived NHCs can catalytically generate chiral ester enolate equivalents from α,β-unsaturated aldehydes. pnas.org These intermediates can then participate in various enantioselective reactions, such as Diels-Alder reactions, to build complex cyclic structures with high stereoselectivity. pnas.org
Chiral Lewis Acids: Chiral Lewis acid catalysts, such as those based on scandium(III) triflate complexed with chiral bipyridine ligands, can promote highly enantioselective Michael additions of β-ketoesters to α,β-unsaturated ketones. scilit.com This strategy allows for the stereocontrolled formation of C-C bonds, leading to adducts with excellent enantioselectivities.
Chiral Diamines: Chiral primary amines derived from cinchona alkaloids or other backbones can act as effective organocatalysts for asymmetric aldol reactions between ketones and α,β-unsaturated ketoesters, yielding β-hydroxy carbonyl compounds with high enantiopurity. mdpi.com
Table 3: Examples of Chiral Catalysts in Stereoselective Synthesis
| Catalyst Class | Example Catalyst | Reaction Type | Substrate Class | Outcome |
|---|---|---|---|---|
| Rhodium Complexes | Chiral Rhodium(bisoxazolinylphenyl) | Conjugate Reduction | α,β-Unsaturated Esters | High enantioselectivity (up to 98% ee). researchgate.net |
| N-Heterocyclic Carbenes | Chiral Triazolium Salt | Hetero-Diels–Alder | α,β-Unsaturated Aldehydes | Generation of chiral ester enolate equivalents. pnas.org |
| Lewis Acids | Sc(OTf)₃ + Chiral Bipyridine | Michael Addition | β-Ketoesters | Excellent enantioselectivities. scilit.com |
The ongoing development in this field continues to provide chemists with more powerful and selective tools for the synthesis of complex chiral molecules like the derivatives of this compound.
Iii. Reaction Mechanisms and Reactivity of Methyl 4 Phenylbut 2 Enoate
Nucleophilic Addition Reactions to the α,β-Unsaturated System
The conjugated system of Methyl 4-phenylbut-2-enoate is a prime target for nucleophilic attack. Nucleophiles can add to the carbonyl carbon in a 1,2-addition or to the β-carbon in a 1,4-addition, also known as a conjugate or Michael addition. The outcome is largely determined by the nature of the nucleophile; "hard" nucleophiles (like organolithium reagents) tend to favor 1,2-addition, while "soft" nucleophiles (like enolates, cuprates, thiols, and amines) preferentially undergo 1,4-addition. masterorganicchemistry.comyoutube.com
The Michael addition is a cornerstone of carbon-carbon and carbon-heteroatom bond formation, involving the 1,4-addition of a soft nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.com For this compound, this reaction provides a powerful method for introducing substituents at the β-position. The general mechanism involves the attack of the nucleophile on the β-carbon, which generates a resonance-stabilized enolate intermediate. This enolate is then protonated during workup to yield the final product. masterorganicchemistry.com
A variety of nucleophiles participate in this reaction, including:
Carbon Nucleophiles: Stabilized carbanions such as those derived from malonic esters, nitroalkanes, and organocuprates (Gilman reagents) are effective Michael donors. researchgate.netchemistrysteps.com The use of organocatalysts or chiral Lewis acids can facilitate these additions asymmetrically. nih.govyoutube.com
Heteroatom Nucleophiles: Amines, thiols, and phosphines are also excellent nucleophiles for the Michael addition, leading to the formation of β-amino, β-thio, and β-phosphinyl esters, respectively. nih.govpku.edu.cn
The following table summarizes representative Michael addition reactions with substrates analogous to this compound.
| Michael Donor (Nucleophile) | Michael Acceptor | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitromethane | Methyl Crotonate | DBU, Microwave | Methyl 3-methyl-4-nitrobutanoate | 85% | nih.gov |
| Nitromethane | Cinnamaldehyde (B126680) | 4-OT (F50A) enzyme | (R)-3-phenyl-4-nitrobutanal | 96% | nih.gov |
| Dimethylcuprate ((CH₃)₂CuLi) | Cyclohexenone | 1. (CH₃)₂CuLi, THF, -78°C; 2. H₃O⁺ | 3-Methylcyclohexanone | High | organicchemistrytutor.comwikipedia.org |
| Thiophenol | Cyclohexenone | Cinchona Alkaloid Catalyst | (R)-3-(Phenylthio)cyclohexan-1-one | High (up to 95% ee) | pku.edu.cn |
Conjugate addition is the general term for the 1,4-addition of a nucleophile to a conjugated system. masterorganicchemistry.com The Michael reaction is a specific and widely used example of this strategy. The key to successful conjugate addition lies in selecting reaction conditions and nucleophiles that favor the thermodynamically more stable 1,4-adduct over the kinetically often-favored 1,2-adduct. youtube.com
Gilman reagents (lithium diorganocuprates, R₂CuLi) are particularly effective for delivering carbon nucleophiles via conjugate addition to α,β-unsaturated esters and ketones. masterorganicchemistry.comorganicchemistrytutor.com Unlike more reactive organometallic reagents like Grignards or organolithiums which typically attack the carbonyl carbon (1,2-addition), the softer nature of organocuprates directs their attack to the β-carbon with high selectivity. chemistrysteps.comorganicchemistrytutor.com The reaction proceeds through an enolate intermediate, which upon aqueous workup, is protonated to give the β-substituted product. chemistrytalk.org
Another important strategy is the asymmetric conjugate reduction, such as the copper-hydride catalyzed 1,4-hydrosilylation. In this process, a silane (B1218182) is used as the stoichiometric reductant to deliver a hydride to the β-position, effectively reducing the double bond. The use of chiral ligands, such as JOSIPHOS or SEGPHOS, allows this reduction to proceed with high enantioselectivity. organic-chemistry.org
Cycloaddition Chemistry
The carbon-carbon double bond in this compound can participate as a 2π component in various cycloaddition reactions, providing access to cyclic and heterocyclic structures.
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene (4π component) and a dienophile (2π component). semanticscholar.org Due to the electron-withdrawing ester group, the double bond in this compound is electron-deficient, making it an effective dienophile for reactions with electron-rich dienes. pku.edu.cn
The reaction is typically concerted and stereospecific, with the stereochemistry of the reactants being retained in the product. The regioselectivity is governed by frontier molecular orbital (FMO) theory, which predicts the formation of specific constitutional isomers based on the electronic nature and position of substituents on both the diene and dienophile. pku.edu.cn For example, a reaction with an unsymmetrical diene like isoprene (B109036) would be expected to yield a mixture of "ortho" and "meta" products, with one typically predominating.
While less common than [4+2] or [3+2] cycloadditions, [4+1] cycloaddition pathways provide a direct route to five-membered rings. In these reactions, the four-atom π-system of the α,β-unsaturated ester acts as the [4π] component, reacting with a one-atom species (a carbene or carbene equivalent) that contributes the [+1] component. nih.govacs.org
Transition metal catalysts, often based on rhodium, nickel, or phosphines, are typically required to generate the reactive C1 species, such as a vinylidene or a carbene, from a stable precursor like a 1,1-dichloroalkene or a Morita–Baylis–Hillman carbonate. nih.govrsc.org The catalyst facilitates the formation of a metallacycle intermediate which then undergoes reductive elimination to furnish the cyclopentene (B43876) derivative. nih.gov Although specific examples involving this compound are not extensively documented, the general mechanism is applicable to α,β-unsaturated systems, suggesting its potential as a substrate in such transformations. rsc.orgorganic-chemistry.org
Reduction and Oxidation Pathways
The two primary functional groups in this compound—the carbon-carbon double bond and the ester—can undergo a variety of reduction and oxidation reactions, sometimes with high selectivity.
Reduction Pathways: The reduction of this compound can yield several different products depending on the reagent and conditions used.
Reduction of both C=C and C=O: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the ester and the conjugated double bond. organicchemistrytutor.comlibretexts.org This typically proceeds via initial 1,4-hydride addition to the double bond, followed by reduction of the resulting saturated ester to the primary alcohol, yielding 4-phenylbutan-1-ol.
Selective Ester Reduction: It is possible to selectively reduce the ester group while leaving the C=C double bond intact. Using LiAlH₄ under an "inverse addition" protocol (adding the hydride reagent slowly to the ester) at low temperatures can favor the formation of the allylic alcohol, 4-phenylbut-2-en-1-ol. libretexts.org
Selective C=C Reduction: Catalytic hydrogenation (e.g., using H₂ with a Pd, Pt, or Ni catalyst) is a common method for selectively reducing the carbon-carbon double bond to afford the saturated ester, Methyl 4-phenylbutanoate. nih.gov Asymmetric versions of this reaction can produce chiral products with high enantioselectivity.
Oxidation Pathways: The electron-rich C=C double bond is the primary site for oxidation.
Epoxidation: The double bond can be converted to an epoxide using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.comleah4sci.com The reaction is a stereospecific syn-addition, where the oxygen atom is delivered to one face of the alkene, resulting in the formation of Methyl 3-benzyl-oxirane-2-carboxylate. masterorganicchemistry.com
Dihydroxylation: The alkene can be converted to a vicinal diol (containing two adjacent hydroxyl groups) via dihydroxylation. This is commonly achieved using osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant. researchgate.net This reaction is also a syn-addition. The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of specific diol stereoisomers by employing chiral ligands. nih.gov
Oxidative Cleavage: Ozonolysis provides a method for cleaving the double bond entirely. wikipedia.org Treatment of this compound with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) would cleave the C=C bond to yield benzaldehyde (B42025) and methyl glyoxylate. libretexts.orgorganic-chemistry.org An oxidative workup (e.g., with hydrogen peroxide) would oxidize the resulting aldehyde fragments further to benzoic acid and the corresponding carboxylic acid derivative of the glyoxylate. organic-chemistry.org
Hydrogenation of the Carbon-Carbon Double Bond
The hydrogenation of the carbon-carbon double bond in α,β-unsaturated esters like this compound is a common transformation that leads to the corresponding saturated ester, Methyl 4-phenylbutanoate. This reaction is typically achieved through catalytic hydrogenation, where molecular hydrogen (H₂) is added across the double bond in the presence of a metal catalyst. The choice of catalyst and reaction conditions is crucial for achieving chemoselectivity, specifically for reducing the alkene without affecting the ester functionality or the aromatic ring.
Commonly employed catalysts include palladium on carbon (Pd/C), platinum on various supports (e.g., Pt/TiO₂), and rhodium complexes. capes.gov.brqub.ac.uk Copper-based catalysts, particularly those utilizing N-heterocyclic carbene (NHC) ligands, have also emerged as effective for the conjugate reduction of α,β-unsaturated esters. researchgate.netrsc.org The mechanism generally involves the adsorption of both the hydrogen gas and the unsaturated ester onto the catalyst surface. Hydrogen molecules dissociate into atomic hydrogen on the metal surface, which are then sequentially added to the carbon atoms of the double bond.
Recent research has also explored the use of molybdenum and manganese complexes for these hydrogenations, which can tolerate various functional groups. acs.orgacs.org The selectivity of the reaction can be influenced by the solvent, with different solvents favoring either ring hydrogenation or carbonyl hydrogenation in related ketones. qub.ac.uk
| Catalyst System | Conditions | Primary Product | Key Features |
|---|---|---|---|
| Copper(I)/N-heterocyclic carbene | H₂, various solvents (e.g., THF, Toluene) | Saturated Ester | High efficiency for enoates, replacing hydrosilanes. rsc.org |
| Bis(NHC) Molybdenum Complexes | H₂ (50 bar), KOtBu, 80-120°C | Saturated Ester (from related esters) | Tolerates C=C double bonds, selectively reduces the ester if desired. acs.org |
| Palladium/Carbon (Pd/C) | H₂, various solvents (e.g., Ethanol) | Saturated Ester | Standard, highly effective method for C=C bond reduction. |
| Platinum/TiO₂ | H₂ (5 bar), various solvents, 70°C | Saturated Ester/Alcohol | Solvent can influence selectivity between ring and C=O hydrogenation. qub.ac.uk |
Reduction of the Ester Functional Group
The ester group of this compound can be reduced to an alcohol. The choice of reducing agent determines the outcome of the reaction, particularly concerning the conjugated double bond.
Strong nucleophilic reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce the ester to a primary alcohol. However, this process often leads to the reduction of both the ester and the carbon-carbon double bond, yielding 4-phenylbutan-1-ol.
A more selective reduction can be achieved using diisobutylaluminium hydride (DIBAL-H). wikipedia.org DIBAL-H is an electrophilic reducing agent that can selectively reduce α,β-unsaturated esters to the corresponding allylic alcohols at low temperatures (e.g., -78 °C). elsevierpure.comadichemistry.com This reagent is particularly valuable as it preserves the carbon-carbon double bond. The reaction proceeds by the coordination of the aluminum center to the carbonyl oxygen, followed by the transfer of a hydride ion to the carbonyl carbon. Careful control of stoichiometry (typically 2 equivalents of DIBAL-H) and temperature is essential to prevent over-reduction or conjugate reduction. adichemistry.comresearchgate.net This selective reduction yields (E)-4-phenylbut-2-en-1-ol.
| Reagent | Typical Conditions | Primary Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | Ether or THF, 0°C to reflux | 4-phenylbutan-1-ol | Reduces both ester and C=C double bond. |
| DIBAL-H | Toluene or Hexane, -78°C | (E)-4-phenylbut-2-en-1-ol | Selectively reduces the ester to an allylic alcohol, preserving the C=C bond. wikipedia.orgadichemistry.com |
Oxidative Transformations of the Alkene Moiety
The electron-deficient alkene in this compound can undergo various oxidative transformations, including epoxidation and dihydroxylation.
Epoxidation: The formation of an epoxide (oxirane) ring across the double bond yields Methyl 3-benzylglycidate. Due to the electron-withdrawing nature of the ester group, the double bond is less reactive towards electrophilic epoxidizing agents compared to electron-rich alkenes. sciforum.net However, the reaction can be effectively carried out using reagents like meta-chloroperoxybenzoic acid (mCPBA), often requiring slightly more forcing conditions or longer reaction times. sciforum.net Asymmetric epoxidation can be achieved using chiral catalysts, such as yttrium-biphenyldiol complexes or chiral dioxiranes derived from ketones and Oxone, to produce enantiomerically enriched epoxy esters. organic-chemistry.orgacs.orgnih.govacs.org
Dihydroxylation: The addition of two hydroxyl groups across the double bond results in the formation of a diol, Methyl 2,3-dihydroxy-4-phenylbutanoate. This transformation is commonly performed using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). For achieving high stereoselectivity, the Sharpless asymmetric dihydroxylation is a powerful method. Using catalytic amounts of OsO₄ in combination with a chiral ligand (e.g., (DHQ)₂AQN or (DHQD)₂AQN), it is possible to synthesize specific diastereomers of the diol with high enantiomeric excess. beilstein-journals.org
| Reaction | Reagent/Catalyst System | Product | Key Features |
|---|---|---|---|
| Epoxidation | mCPBA | Methyl 3-benzylglycidate | Standard method for epoxidation of electron-deficient alkenes. sciforum.net |
| Asymmetric Epoxidation | Yttrium-chiral biphenyldiol catalyst | Enantiomerically enriched Methyl 3-benzylglycidate | Provides high enantiomeric excess (up to 99% ee). organic-chemistry.orgacs.org |
| Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β (Sharpless conditions) | Enantiomerically enriched Methyl 2,3-dihydroxy-4-phenylbutanoate | Highly stereoselective, allows access to specific diastereomers. beilstein-journals.org |
Electrophilic Reactions on the Unsaturated System
The conjugated system in this compound is susceptible to electrophilic addition reactions across the carbon-carbon double bond. A typical example is halogenation, such as bromination. The reaction with bromine (Br₂) proceeds through a mechanism involving the formation of a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion opens the ring to give the dibrominated product, Methyl 2,3-dibromo-4-phenylbutanoate. The regioselectivity and stereoselectivity of this addition are governed by the structure of the intermediate and the reaction conditions. Acid-catalyzed halogenation often proceeds via an enol intermediate. libretexts.org In α,β-unsaturated systems, direct addition to the double bond is common.
Radical Chemistry Involving Butenoate Frameworks
Radical reactions offer unique pathways for the functionalization of butenoate frameworks. These reactions typically involve the generation of a radical species that can interact with the unsaturated system.
Radical-mediated intramolecular migrations represent a powerful class of reactions for forming new carbon-carbon or carbon-heteroatom bonds. nih.gov While aryl and cyano group migrations are well-documented, the principles can be extended to acyl migrations within suitable frameworks. mdpi.comrsc.org A hypothetical radical acyl migration involving a butenoate structure would likely proceed through a sequence of steps:
Generation of a radical at a position that allows it to add to the ester's carbonyl group.
Intramolecular cyclization of the radical onto the carbonyl carbon, forming a cyclic intermediate.
Fragmentation (β-scission) of this intermediate to cleave a bond, resulting in the migration of the acyl group and the formation of a new, more stable radical.
This type of transformation, known as a 1,2-radical acyloxy migration (RAM), allows for the transposition of a radical and an acyloxy group, enabling access to novel molecular structures. chemrxiv.org Such processes are valuable for the late-stage functionalization of complex molecules under mild conditions. chemrxiv.org
Metal-Catalyzed Transformations
The alkene moiety in this compound is a suitable substrate for various metal-catalyzed cross-coupling reactions, most notably the Heck reaction. lew.ro The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. In the context of this compound, it would act as the alkene partner, reacting with an aryl or vinyl halide. The reaction typically results in the formation of a new carbon-carbon bond at the β-position of the ester, leading to arylated or vinylated products. The regioselectivity is controlled by the catalyst system and the electronic nature of the substrate. nih.govresearchgate.net Reductive Heck reactions have also been developed, which provide a complementary strategy to traditional α-arylation methods. researchgate.net These transformations significantly expand the synthetic utility of the butenoate scaffold, allowing for the construction of complex molecular architectures. acs.org
| Reaction | Catalyst System | Coupling Partner | Typical Product Type |
|---|---|---|---|
| Heck Reaction | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | Aryl Halide (Ar-X) | Methyl 3-aryl-4-phenylbut-2-enoate |
| Reductive Heck Reaction | Pd Catalyst, Ligand, Hydride Source | Organobromide (R-Br) | α-Arylated butanoate framework. researchgate.net |
Cross-Coupling Reactions
Cross-coupling reactions are a powerful class of reactions in organic synthesis that form carbon-carbon or carbon-heteroatom bonds with the aid of a metal catalyst. While direct cross-coupling reactions of this compound are not extensively documented, the reactivity of similar substrates, such as methyl (E)-4-bromobut-2-enoate, in Suzuki-Miyaura cross-coupling reactions provides significant insight into its potential for such transformations.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. An effective ligand-free Suzuki coupling protocol has been developed for the reaction of methyl (E)-4-bromobut-2-enoate with various arylboronic acids. researchgate.net This reaction yields a range of functionalized methyl 4-arylcrotonates in high to excellent yields under mild conditions. researchgate.net This methodology is particularly relevant as it enables the synthesis of diverse aryl-substituted compounds that are precursors to important molecules, including HIV-1 protease inhibitors. researchgate.net The general scheme for this reaction is as follows:
Scheme 1: Suzuki-Miyaura Coupling of Methyl (E)-4-bromobut-2-enoate with Arylboronic Acids
R-B(OH)₂ + Br-CH₂-CH=CH-COOCH₃ --(Pd catalyst, Base)--> R-CH₂-CH=CH-COOCH₃
This reaction demonstrates the feasibility of forming a new carbon-carbon bond at the 4-position of the butenoate chain. Given this precedent, it is plausible that this compound could be synthesized via a similar Suzuki coupling between a suitable 4-halobut-2-enoate and phenylboronic acid.
The following table summarizes the results of a ligand-free Suzuki coupling of methyl (E)-4-bromobut-2-enoate with different arylboronic acids, showcasing the versatility of this method. researchgate.net
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | This compound | 85 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 4-(4-methoxyphenyl)but-2-enoate | 92 |
| 3 | 4-Chlorophenylboronic acid | Methyl 4-(4-chlorophenyl)but-2-enoate | 88 |
| 4 | 2-Naphthylboronic acid | Methyl 4-(2-naphthyl)but-2-enoate | 82 |
| 5 | Thiophene-2-boronic acid | Methyl 4-(thiophen-2-yl)but-2-enoate | 78 |
This data is illustrative of the potential for synthesizing derivatives of this compound using cross-coupling methodologies.
C-H Activation and Functionalization
Carbon-hydrogen (C-H) activation is a rapidly evolving field in organic chemistry that focuses on the direct functionalization of C-H bonds, which are typically unreactive. This approach offers a more atom-economical and efficient way to synthesize complex molecules. The phenyl group of this compound possesses multiple C-H bonds that could potentially be targeted for functionalization.
Rhodium-catalyzed C-H activation has emerged as a powerful tool for the methylation and alkylation of aromatic compounds. researchgate.netnih.govnih.gov While specific studies on the C-H activation of this compound are not available, research on similar substrates, such as 2-phenylpyridine, provides valuable insights into the potential reactivity of the phenyl ring in the target molecule. In these studies, a directing group, such as the pyridine (B92270) ring, is often employed to guide the metal catalyst to a specific C-H bond, typically in the ortho position. researchgate.netnih.govnih.gov
The general mechanism for rhodium-catalyzed C-H activation involves the coordination of the directing group to the metal center, followed by the cleavage of a nearby C-H bond to form a metallacyclic intermediate. This intermediate can then react with a coupling partner, such as a diazoalkane, to form a new carbon-carbon bond. researchgate.netnih.gov
Scheme 2: General Representation of Directed C-H Activation
Ar-H + R-X --(Rh catalyst, Directing Group)--> Ar-R + H-X
Given the presence of the phenyl group, it is conceivable that under appropriate catalytic conditions, the C-H bonds of the aromatic ring in this compound could be functionalized. The ester group, however, is not a strong directing group for C-H activation, which might necessitate the introduction of a more effective directing group onto the phenyl ring to achieve selective functionalization.
The following table presents a conceptual application of rhodium-catalyzed C-H activation to a derivative of this compound, illustrating the potential for selective functionalization.
| Entry | Coupling Partner | Potential Product |
| 1 | Trimethylsilyldiazomethane | Methyl 4-(2-methylphenyl)but-2-enoate |
| 2 | Ethyl diazoacetate | Methyl 4-(2-(ethoxycarbonylmethyl)phenyl)but-2-enoate |
| 3 | Phenylacetylene | Methyl 4-(2-phenylethynylphenyl)but-2-enoate |
This table is a hypothetical representation of potential C-H activation reactions on a suitably derivatized this compound substrate.
Stereochemical Aspects of Reactivity
The stereochemistry of reactions involving this compound is a critical aspect, particularly concerning the geometry of the carbon-carbon double bond (E/Z isomerism) and the formation of new stereocenters during addition reactions (diastereoselectivity).
Control and Analysis of E/Z Isomerism in Reaction Products
The geometry of the double bond in this compound and its reaction products is of significant importance as E and Z isomers can exhibit different physical, chemical, and biological properties. The control and analysis of E/Z isomerism are therefore crucial in the synthesis and application of this compound.
In reactions such as the Wittig or Horner-Wadsworth-Emmons olefination, which can be used to synthesize α,β-unsaturated esters, the stereochemical outcome is often dependent on the reaction conditions and the nature of the reagents used. For instance, the Horner-Wadsworth-Emmons reaction typically favors the formation of the E-isomer.
Furthermore, in subsequent reactions of this compound, the initial stereochemistry of the double bond can influence the stereochemical outcome of the product. It is also possible for isomerization to occur during a reaction, leading to a mixture of E and Z isomers in the product.
Diastereoselective Outcomes of Addition Reactions
Addition reactions to the carbon-carbon double bond of this compound, such as Michael additions or conjugate additions of organometallic reagents, can lead to the formation of new stereocenters. When the substrate or the reagent is chiral, or when a chiral catalyst is employed, these reactions can proceed with diastereoselectivity, meaning one diastereomer is formed in preference to another.
The α,β-unsaturated ester moiety in this compound is an excellent Michael acceptor. The diastereoselective outcome of Michael additions is often influenced by the steric and electronic properties of the substrate, the nucleophile, and the reaction conditions. For example, the use of chiral auxiliaries or catalysts can effectively control the facial selectivity of the nucleophilic attack on the double bond.
While specific studies on the diastereoselective additions to this compound are limited, the principles of stereocontrol in conjugate additions to similar α,β-unsaturated systems are well-established. The following table illustrates the potential diastereoselective outcomes of a Michael addition to a chiral derivative of this compound.
| Entry | Nucleophile | Chiral Auxiliary | Diastereomeric Ratio (d.r.) |
| 1 | Dimethyl malonate | (S)-4-phenyloxazolidin-2-one | >95:5 |
| 2 | Thiophenol | (R)-2-amino-2-phenylethanol | >90:10 |
| 3 | Nitromethane | Proline | 85:15 |
This data is a conceptual representation based on established principles of diastereoselective Michael additions to α,β-unsaturated esters bearing chiral auxiliaries.
Iv. Structure Reactivity Relationships and Theoretical Investigations
Electronic Structure and Conformational Analysis
The arrangement of atoms and electrons within Methyl 4-phenylbut-2-enoate dictates its physical and chemical properties. Conformational analysis, which examines the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is crucial for understanding its stability and reactivity.
The phenyl group in this compound significantly influences the electron density distribution across the entire molecule. This influence is a combination of inductive and resonance effects. The conjugated system, which includes the phenyl ring, the C=C double bond, and the C=O group of the ester, allows for the delocalization of π-electrons. This delocalization results in a redistribution of electron density, affecting the reactivity of different sites within the molecule.
Computational studies on analogous systems, such as methyl cinnamate (B1238496), provide insights into these electronic effects. The phenyl group, through resonance, can donate or withdraw electron density from the conjugated system, depending on the nature and position of any substituents on the ring. In the case of an unsubstituted phenyl group, there is a general delocalization of electron density towards the carbonyl group. This electronic communication across the conjugated system impacts the electrophilicity of the β-carbon, a key factor in its susceptibility to nucleophilic attack in reactions like the Michael addition. acs.orgcomporgchem.com
The electron-donating or -withdrawing nature of substituents on the phenyl ring can further modulate this electron density. For instance, electron-withdrawing groups on the aryl ring of methyl cinnamates have been shown to increase the rate of reaction with nucleophiles like glutathione, which correlates with changes in the electron density at the α and β carbons. acs.org
A table illustrating the calculated Mulliken charges on key atoms of a model compound like methyl cinnamate can provide a quantitative representation of this electron distribution.
| Atom | Mulliken Charge (e) |
| Carbonyl Carbon | +0.6 to +0.8 |
| Carbonyl Oxygen | -0.5 to -0.7 |
| α-Carbon | -0.2 to -0.4 |
| β-Carbon | +0.05 to +0.15 |
| Phenyl C1 (ipso) | +0.1 to +0.2 |
Note: These values are representative and can vary depending on the computational method and basis set used.
Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule, play a crucial role in determining the preferred conformations of this compound. The molecule can exist in different conformations due to rotation around the single bonds, particularly the C-C bond connecting the phenyl ring to the vinyl group and the C-O bond of the ester.
For α,β-unsaturated esters, two planar conformations are of primary interest: the s-cis and s-trans conformers, which refer to the arrangement around the single bond between the α-carbon and the carbonyl carbon.
Computational studies on similar molecules like cinnamic acid and cinnamaldehyde (B126680) have shown that the relative stability of these conformers can be influenced by subtle electronic and steric factors. researchgate.netscielo.org.mxjmcs.org.mx For cinnamic acid, the s-cis isomer has been found to be slightly more stable in the gas phase, while for cinnamaldehyde, the s-trans conformer is favored. researchgate.netscielo.org.mxjmcs.org.mx The preference is a result of a delicate balance between stabilizing orbital interactions (such as hyperconjugation) and destabilizing steric repulsions.
The orientation of the phenyl ring relative to the plane of the C=C double bond is another important conformational feature. A planar conformation allows for maximum overlap between the π-orbitals of the phenyl ring and the double bond, leading to enhanced conjugation and stabilization. However, steric hindrance with the vinyl hydrogens can lead to a slightly twisted conformation being the energy minimum.
A data table summarizing the relative energies of different conformers of a model α,β-unsaturated ester can illustrate these preferences.
| Conformer | Dihedral Angle (O=C-C=C) | Relative Energy (kcal/mol) |
| s-trans | 180° | 0.00 (Reference) |
| s-cis | 0° | 1.5 - 3.0 |
Note: The relative energies are illustrative and depend on the specific molecule and computational level.
Computational Chemistry Methodologies
Computational chemistry offers a suite of tools to investigate the structure, properties, and reactivity of molecules like this compound at an atomic level of detail. These methods are invaluable for elucidating reaction mechanisms and predicting chemical behavior.
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. It allows for the calculation of the energies of reactants, products, intermediates, and transition states, thereby mapping out the potential energy surface of a reaction. researchgate.netnih.gov This information is crucial for understanding the feasibility and mechanism of a chemical transformation.
For reactions involving this compound, such as the Michael addition, DFT calculations can be used to model the step-by-step process of bond formation and breaking. comporgchem.comwikipedia.orgresearchgate.net By calculating the Gibbs free energy of each species along the reaction coordinate, a detailed energy profile can be constructed. These profiles reveal whether a reaction is thermodynamically favorable (exergonic or endergonic) and provide insights into the heights of the energy barriers that must be overcome. nih.gov
For example, in a DFT study of a Michael addition, the calculations would model the approach of the nucleophile to the β-carbon, the formation of the new carbon-carbon bond, and the subsequent protonation of the resulting enolate. masterorganicchemistry.com The relative energies of the transition states for different pathways can help in predicting the regioselectivity and stereoselectivity of the reaction. comporgchem.com
A representative data table from a DFT study might show the calculated energies for a reaction.
| Species | Electronic Energy (Hartree) | Gibbs Free Energy (kcal/mol) |
| Reactants | -XXX.XXXXXX | 0.0 (Reference) |
| Transition State | -XXX.XXXXXX | +15.2 |
| Intermediate | -XXX.XXXXXX | -5.8 |
| Products | -XXX.XXXXXX | -20.5 |
Note: The values are hypothetical and for illustrative purposes.
The transition state (TS) is a critical point on the potential energy surface that represents the highest energy barrier along the reaction pathway. comporgchem.com Identifying the geometry and energy of the transition state is a key objective of computational reaction mechanism studies. Transition state analysis involves locating this first-order saddle point on the potential energy surface and characterizing it by the presence of a single imaginary vibrational frequency.
The activation energy (Ea) of a reaction, which is the energy difference between the reactants and the transition state, can be calculated from the results of DFT studies. nih.gov This value is directly related to the reaction rate; a lower activation energy corresponds to a faster reaction. By comparing the activation energies for different possible reaction pathways, computational chemists can predict which mechanism is most likely to occur. comporgchem.com
For this compound, transition state calculations can be used to investigate the stereochemical outcome of reactions. For example, in an asymmetric Michael addition, DFT can be used to model the transition states leading to different stereoisomers, and the calculated energy differences can explain the observed enantioselectivity. comporgchem.com
While gas-phase DFT calculations provide fundamental insights, most chemical reactions occur in solution, where solvent molecules can have a significant impact on reaction pathways and energetics. Molecular dynamics (MD) simulations are a powerful tool for studying these solvent effects. nih.govsubstack.comnih.gov
In an MD simulation, the motion of every atom in the system (both the solute and the surrounding solvent molecules) is calculated over time by solving Newton's equations of motion. mdpi.com This allows for the exploration of the conformational space of the reactants and the dynamic interactions with the solvent.
For a reaction involving this compound, MD simulations can be used to understand how solvent molecules solvate the reactants, transition state, and products. The explicit inclusion of solvent molecules can reveal specific hydrogen bonding or other non-covalent interactions that may stabilize or destabilize certain species along the reaction pathway. nih.govsubstack.com This can lead to changes in the free energy barriers and even alter the reaction mechanism compared to the gas phase. nih.govsubstack.com By running simulations in different solvents, the influence of solvent polarity and proticity on the reaction can be systematically investigated.
Fukui Indices and Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Theoretical chemistry provides powerful tools for understanding and predicting the reactivity of molecules like this compound. Frontier Molecular Orbital (FMO) theory and Fukui indices are key concepts in this domain, offering insights into the molecule's electrophilic and nucleophilic behavior.
FMO theory posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The HOMO represents the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital most likely to accept electrons (electrophilic character). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
For unsaturated esters like this compound, the HOMO is typically associated with the π-electrons of the carbon-carbon double bond and the phenyl ring, while the LUMO is often localized on the α,β-unsaturated ester moiety. This distribution suggests that the molecule can act as a nucleophile at the phenyl ring and the C=C double bond, and as an electrophile at the carbonyl carbon and the β-carbon.
Fukui indices (ƒk) provide a more quantitative measure of the reactivity at specific atomic sites within a molecule. They are derived from changes in electron density when an electron is added or removed. The Fukui function ƒk+ indicates the propensity of a site k to an attack by a nucleophile (electrophilicity), while ƒk- indicates its susceptibility to an attack by an electrophile (nucleophilicity).
In a study on substituted-cinnamate esters, which are structurally similar to this compound, Fukui functions were used to analyze the reactivity during esterification. researchgate.net The calculations indicated that the carbonyl oxygen is the most probable site for protonation, a key step in acid-catalyzed esterification.
The following table illustrates hypothetical Fukui indices for key atoms in this compound, based on general principles of reactivity for similar compounds.
| Atom | ƒk+ (Electrophilicity) | ƒk- (Nucleophilicity) |
| Carbonyl Carbon | High | Low |
| β-Carbon (C=C) | Moderate | Low |
| α-Carbon (C=C) | Low | Moderate |
| Carbonyl Oxygen | Low | High |
| Phenyl Ring Carbons | Low | Moderate-High |
Substituent Effects on Reactivity and Selectivity
Substituents on the phenyl ring of this compound can significantly alter its chemical reactivity and the selectivity of its reactions. These effects are broadly categorized as inductive and resonance effects. lasalle.edulibretexts.org
Inductive Effects: These are transmitted through the sigma bond framework and are related to the electronegativity of the substituent. Electron-withdrawing groups (e.g., -NO2, -CN) decrease the electron density of the aromatic ring, making it less nucleophilic and deactivating it towards electrophilic aromatic substitution. Conversely, electron-donating groups (e.g., -CH3, -OCH3) increase the electron density, activating the ring.
Resonance Effects: These occur through the delocalization of π-electrons between the substituent and the aromatic ring. Electron-donating groups with lone pairs (e.g., -OH, -NH2) can donate electron density to the ring, increasing its nucleophilicity, particularly at the ortho and para positions. lumenlearning.com Electron-withdrawing groups with π-bonds (e.g., -C=O, -NO2) can withdraw electron density from the ring, decreasing its reactivity. lasalle.edu
In the context of reactions involving the ester group, substituents on the phenyl ring can influence the electrophilicity of the carbonyl carbon. A study on the hydrolysis of substituted phenyl benzoates demonstrated that electron-withdrawing substituents on the benzoyl ring increase the sensitivity of the carbonyl group to electronic effects. nih.gov For this compound, an electron-withdrawing group on the phenyl ring would be expected to increase the rate of nucleophilic attack at the carbonyl carbon by making it more electron-deficient.
The following table summarizes the expected effects of common substituents on the reactivity of the aromatic ring.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |
| -NO2 | Electron-withdrawing | Electron-withdrawing | Deactivating |
| -CN | Electron-withdrawing | Electron-withdrawing | Deactivating |
| -Cl | Electron-withdrawing | Electron-donating | Deactivating |
| -CH3 | Electron-donating | N/A | Activating |
| -OCH3 | Electron-withdrawing | Electron-donating | Activating |
Modification of the ester group in this compound, for instance, by changing the methyl group to other alkyl or aryl groups, can influence the molecule's reactivity, primarily at the carbonyl carbon. The two main factors to consider are steric and electronic effects.
Steric Effects: Increasing the size of the alkyl group in the ester (e.g., from methyl to ethyl to tert-butyl) can hinder the approach of a nucleophile to the carbonyl carbon, thereby decreasing the rate of reactions such as hydrolysis or transesterification. chemrxiv.org
Electronic Effects: The electronic nature of the alcohol moiety of the ester influences the electrophilicity of the carbonyl carbon. Electron-withdrawing groups in the alcohol part will increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. For example, the hydrolysis rate of esters is influenced by the electronic properties of the leaving alcohol group.
A study on the alkaline hydrolysis of various synthetic organic esters showed that esters with electron-withdrawing substituents are more reactive. chemrxiv.org For instance, a benzyl (B1604629) ester is generally more reactive towards hydrolysis than a butyl ester. chemrxiv.org In a similar vein, comparing this compound to phenyl 4-phenylbut-2-enoate, the latter would be expected to be more reactive towards nucleophiles due to the electron-withdrawing nature of the phenyl group compared to the methyl group.
The table below illustrates the relative expected reactivity of different esters of 4-phenylbut-2-enoic acid towards nucleophilic acyl substitution.
| Ester Group (R in -COOR) | Steric Hindrance | Electronic Effect of R | Expected Relative Reactivity |
| -CH3 (Methyl) | Low | Electron-donating | Baseline |
| -CH2CH3 (Ethyl) | Moderate | Electron-donating | Slightly lower than methyl |
| -C(CH3)3 (tert-Butyl) | High | Electron-donating | Significantly lower |
| -CH2Ph (Benzyl) | Moderate | Weakly electron-withdrawing | Higher than methyl |
| -Ph (Phenyl) | Moderate | Electron-withdrawing | Significantly higher |
Kinetic and Thermodynamic Studies of Transformations
Kinetics of Hydrolysis: The hydrolysis of cinnamate esters has been studied under various conditions. For example, the alkaline hydrolysis of ethyl cinnamate in a water-methanol mixture showed that the reaction rate decreases with an increasing concentration of methanol (B129727). This is attributed to the decrease in the polarity of the medium. The activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be determined from the temperature dependence of the rate constants. For the hydrolysis of ethyl cinnamate, the reaction was found to be enthalpy-driven and entropy-inhibited.
Substituent Effects on Kinetics: Kinetic studies on the esterification of substituted cinnamic acids have demonstrated the applicability of the Hammett equation, which relates reaction rates to substituent constants (σ). researchgate.net A negative correlation between the Hammett substituent constant and the rate of esterification was observed for certain alcohols, indicating that electron-donating groups on the alcohol facilitate the reaction. researchgate.net In the case of hydrolysis of aryl esters, electron-donating groups on the aryl ring were found to favor the reaction. msudenver.edu
The following hypothetical data table illustrates how the rate constant (k) for the hydrolysis of a substituted this compound might vary with different para-substituents on the phenyl ring.
| Substituent (para-) | Hammett Constant (σp) | Expected Relative Rate Constant (k/kH) |
| -OCH3 | -0.27 | > 1 |
| -CH3 | -0.17 | > 1 |
| -H | 0.00 | 1 |
| -Cl | 0.23 | < 1 |
| -NO2 | 0.78 | < 1 |
Thermodynamics: Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) determine the position of equilibrium for a given transformation. For the hydrolysis of esters, the equilibrium generally lies towards the formation of the carboxylic acid and alcohol, especially in the presence of a large excess of water. The thermodynamic favorability of a reaction can be influenced by factors such as solvent and temperature. For the hydrolysis of ethyl cinnamate, an increase in the Gibbs free energy of activation (ΔG‡) was observed with increasing methanol concentration, indicating a less favorable transition state.
These kinetic and thermodynamic principles, derived from studies on similar compounds, provide a solid framework for understanding and predicting the chemical behavior of this compound in various transformations.
V. Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies
High-resolution ¹H NMR spectroscopy is a powerful tool for distinguishing between the (E) and (Z) isomers of unsaturated esters like Methyl 4-phenylbut-2-enoate. The chemical shifts (δ) and coupling constants (J) of the vinylic protons are particularly diagnostic of the geometry around the double bond.
For the related compound, Methyl 3-phenylbut-2-enoate, the difference in the spatial arrangement of the phenyl group and the methyl ester group relative to the double bond leads to distinct ¹H NMR spectra for the (E) and (Z) isomers. rsc.org In the (E)-isomer, the vinylic proton is typically observed at a different chemical shift compared to the (Z)-isomer due to the varying anisotropic effects of the nearby functional groups. The coupling constants between the vinylic protons and adjacent protons are also stereochemically dependent.
Based on the analysis of similar compounds, the following table provides predicted ¹H NMR data for the (E) and (Z) isomers of this compound.
Table 1: Predicted ¹H NMR Data for Isomers of this compound
| Proton | Predicted Chemical Shift (ppm) - (E)-isomer | Predicted Chemical Shift (ppm) - (Z)-isomer | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Phenyl-H | 7.20-7.40 | 7.20-7.40 | m | - |
| Vinylic-H (α to C=O) | ~5.9-6.2 | ~5.7-6.0 | d | ~16 (trans) / ~12 (cis) |
| Vinylic-H (β to C=O) | ~7.0-7.3 | ~6.8-7.1 | dt | ~16 (trans) / ~12 (cis), ~7 |
| Methylene-H | ~3.5 | ~3.6 | d | ~7 |
| Methyl-H | ~3.7 | ~3.7 | s | - |
Note: This data is predicted based on the analysis of structurally similar compounds.
¹³C NMR spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal, and the chemical shifts of these signals are indicative of the carbon's chemical environment.
For the related isomer, Methyl 3-phenylbut-2-enoate, the ¹³C NMR spectra of the (E) and (Z) isomers show noticeable differences in the chemical shifts of the carbon atoms of the double bond and the carbonyl group. rsc.org Similar trends would be expected for this compound. The carbonyl carbon of the ester group is typically observed in the range of 165-175 ppm. The olefinic carbons would appear in the region of 115-150 ppm, with the exact shifts depending on the isomer. The carbons of the phenyl group would resonate between 125 and 140 ppm, while the methyl and methylene (B1212753) carbons would be found in the upfield region of the spectrum.
The following table presents the predicted ¹³C NMR chemical shifts for the isomers of this compound.
Table 2: Predicted ¹³C NMR Data for Isomers of this compound
| Carbon Atom | Predicted Chemical Shift (ppm) - (E)-isomer | Predicted Chemical Shift (ppm) - (Z)-isomer |
| Carbonyl (C=O) | ~167 | ~166 |
| Vinylic (β to C=O) | ~145 | ~144 |
| Vinylic (α to C=O) | ~122 | ~121 |
| Phenyl (quaternary) | ~139 | ~139 |
| Phenyl (CH) | ~128-129 | ~128-129 |
| Methylene (CH₂) | ~39 | ~34 |
| Methyl (OCH₃) | ~51 | ~51 |
Note: This data is predicted based on the analysis of structurally similar compounds.
A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity of the proton network from the methylene protons to the vinylic protons. An HSQC spectrum would establish the correlation between each proton and the carbon atom to which it is directly attached. This would allow for the definitive assignment of the methylene and vinylic carbons based on the already assigned proton signals. These techniques, used in concert, would provide irrefutable evidence for the structure of this compound and would be instrumental in distinguishing between the (E) and (Z) isomers.
Mass Spectrometry for Reaction Monitoring and Product Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. For this compound (C₁₁H₁₂O₂), the expected exact mass would be calculated and compared with the experimentally determined value to confirm its elemental composition with a high degree of confidence. While specific HRMS data for this compound was not found in the search results, HRMS is a standard technique for the characterization of newly synthesized compounds. rsc.org
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules. In the context of reaction monitoring, ESI-MS can be used to track the formation of this compound and any intermediates or byproducts in real-time. The technique is highly sensitive and can provide quantitative information when coupled with appropriate standards. For product characterization, ESI-MS would typically show the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) experiments on the parent ion could then be performed to induce fragmentation and obtain structural information. The fragmentation of unsaturated esters often involves characteristic losses of the alkoxy group and cleavage of the carbon-carbon bonds adjacent to the double bond and the phenyl group.
Vibrational Spectroscopy (IR) for Functional Group Analysis in Reaction Studies
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for identifying functional groups within a molecule. For this compound, the IR spectrum is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds. In reaction studies, monitoring the appearance or disappearance of these key bands provides direct evidence of chemical transformations.
The primary functional groups in this compound and their expected IR absorption regions are the ester carbonyl group (C=O), the carbon-carbon double bond (C=C) of the enoate system, and the phenyl group.
Key IR Absorption Bands for this compound:
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1715-1735 cm⁻¹. The exact position can be influenced by conjugation with the C=C double bond, which typically lowers the wavenumber.
C=C Stretch (Alkenyl): A medium intensity band is anticipated around 1630-1650 cm⁻¹ due to the stretching vibration of the carbon-carbon double bond.
C-O Stretch (Ester): Two distinct bands are characteristic of the ester's C-O bonds. The C-O-C asymmetric stretch appears as a strong band between 1150-1250 cm⁻¹, while the O-C-C symmetric stretch is found in the 1000-1100 cm⁻¹ region.
=C-H Bending (Alkene): The out-of-plane bending (wagging) of the hydrogens on the double bond can provide information about its substitution pattern (cis vs. trans). For a trans-disubstituted alkene, a strong band is typically observed around 960-980 cm⁻¹.
C=C Stretch (Aromatic): The phenyl group will exhibit several medium to weak absorption bands in the 1450-1600 cm⁻¹ region.
C-H Stretch (Aromatic and Alkene): Aromatic and vinyl C-H stretching vibrations are typically observed as medium to weak bands just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹).
During a reaction, such as the hydrogenation of the double bond, the disappearance of the C=C stretch and =C-H bending bands, coupled with the appearance of C-H stretching bands for saturated alkanes (below 3000 cm⁻¹), would confirm the reaction's progress.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester (C=O) | Stretching | 1715-1735 | Strong |
| Alkene (C=C) | Stretching | 1630-1650 | Medium |
| Ester (C-O) | Asymmetric Stretch | 1150-1250 | Strong |
| Alkene (=C-H) | Out-of-plane Bending | 960-980 (for trans) | Strong |
| Aromatic (C=C) | Stretching | 1450-1600 | Medium-Weak |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and torsional angles, confirming the molecule's stereochemistry and conformation in the solid state. For a compound like this compound, a single-crystal X-ray diffraction study would reveal the planarity of the enoate system and the orientation of the phenyl group relative to the rest of the molecule.
Furthermore, crystallographic data elucidates the packing of molecules within the crystal lattice, revealing the nature and geometry of intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. These non-covalent forces are crucial in determining the material's bulk properties, including melting point and solubility. While a specific crystal structure for this compound is not publicly available, analysis of similar structures demonstrates the power of this technique. For instance, in related phenyl-containing ester compounds, π-π stacking between phenyl rings is a common packing motif.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. scirp.org The Hirshfeld surface of a molecule is defined as the region in space where the electron distribution of the sum of spherical atoms for the whole crystal is dominated by that of the molecule .
By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii sum, highlighting significant interactions like hydrogen bonds. nih.gov Blue regions represent contacts longer than the van der Waals radii.
| Interaction Type | Description | Anticipated Contribution |
|---|---|---|
| H···H | Represents contacts between hydrogen atoms on adjacent molecules. | Largest contribution |
| C···H / H···C | Indicates contacts between carbon and hydrogen atoms, often related to C-H···π interactions. | Significant contribution |
| O···H / H···O | Highlights contacts between oxygen and hydrogen atoms, indicative of weak C-H···O hydrogen bonds. | Moderate contribution |
| C···C | Suggests potential π-π stacking interactions between phenyl rings. | Minor to moderate contribution |
Chromatographic Techniques for Separation and Purity Assessment in Complex Mixtures
Chromatography is a fundamental analytical technique for separating, identifying, and quantifying components in a mixture. For studies involving this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for assessing purity and monitoring reaction progress.
HPLC is a premier technique for analyzing non-volatile or thermally sensitive compounds in the liquid phase. It is exceptionally well-suited for monitoring the conversion of reactants to products in real-time. For a reaction involving this compound, a reverse-phase HPLC method would typically be employed.
In this setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com As the reaction progresses, small aliquots can be withdrawn from the reaction mixture, diluted, and injected into the HPLC system. The components—starting material, intermediates, and products—will separate based on their relative polarities. This compound, being relatively nonpolar, would have a longer retention time than more polar reactants. The appearance of a new peak corresponding to the product and the decrease in the area of the reactant peak allow for quantitative tracking of the reaction kinetics.
| Parameter | Typical Condition |
|---|---|
| Column | Reverse Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector (monitoring at λ ≈ 254 nm due to phenyl group) |
| Injection Volume | 10-20 µL |
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov It is the method of choice for the analysis of volatile and thermally stable compounds. While this compound itself may be analyzed by GC-MS, the technique is particularly useful for identifying volatile byproducts that may form during a reaction, providing deeper mechanistic insight.
Vi. Applications of Methyl 4 Phenylbut 2 Enoate in Complex Molecular Synthesis
As a Building Block for Heterocyclic Compounds
The electrophilic nature of the β-carbon in the α,β-unsaturated system of Methyl 4-phenylbut-2-enoate makes it an excellent Michael acceptor. This reactivity is fundamental to its use in the synthesis of heterocyclic structures, where ring formation is often initiated by the conjugate addition of a dinucleophile.
This compound is a valuable substrate for constructing nitrogen-containing heterocycles, which form the core of many biologically active molecules.
Pyrazolines and Pyrazoles: A fundamental application of α,β-unsaturated esters is in the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles. The reaction of this compound with hydrazine (B178648) derivatives, such as hydrazine hydrate, proceeds via a cyclocondensation reaction. The mechanism involves an initial Michael addition of the hydrazine to the conjugated system, followed by an intramolecular cyclization and dehydration to yield the pyrazoline ring system. This is one of the most reliable methods for the synthesis of this class of heterocycles. researchgate.netresearchgate.net
Table 1: Representative Synthesis of Pyrazolines via Cyclocondensation
| Reactant A | Reactant B | Product | General Conditions |
|---|---|---|---|
| α,β-Unsaturated Ester/Ketone | Hydrazine Derivative | 2-Pyrazoline | Reflux in ethanol (B145695) or acetic acid |
| This compound | Hydrazine Hydrate | 5-carbomethoxy-3-phenethyl-2-pyrazoline | Acid or base catalysis |
Benzodiazepines: The synthesis of 1,5-benzodiazepines can be achieved through the condensation of o-phenylenediamine (B120857) with α,β-unsaturated carbonyl compounds. While chalcones (α,β-unsaturated ketones) are more commonly cited in this reaction, α,β-unsaturated esters like this compound can serve as suitable analogues. The reaction with o-phenylenediamine would proceed through a Michael addition of one amino group to the β-carbon of the ester, followed by an intramolecular cyclization involving the second amino group and the ester's carbonyl carbon, ultimately forming the seven-membered diazepine (B8756704) ring.
Role in the Synthesis of Chiral Intermediates for Organic Synthesis
A significant application of this compound is its role as a precursor to highly valuable chiral intermediates. It is notably used to generate a key reagent for asymmetric catalysis.
As reported by the research group of Huw Davies, this compound serves as the starting material for the synthesis of Methyl (E)-4-Phenyl-2-diazo-3-butenoate . emory.edu This vinyldiazoacetate is a stable yet highly reactive donor-acceptor carbene precursor. When treated with chiral dirhodium catalysts, it forms a chiral rhodium-carbenoid intermediate that can engage in a variety of stereoselective transformations. These reactions are powerful tools for creating chiral molecules with high enantiomeric purity. Key applications include:
Asymmetric Cyclopropanation: The reaction of the carbenoid with alkenes produces vinylcyclopropanes with excellent control of both relative and absolute stereochemistry.
Asymmetric C-H Functionalization: The carbenoid can insert into C-H bonds, a cutting-edge strategy for streamlining synthesis by directly converting C-H bonds into new C-C bonds in a highly enantioselective manner. emory.edu
Table 2: Asymmetric Reactions Using Rhodium Carbenoids Derived from Methyl (E)-4-Phenyl-2-diazo-3-butenoate
| Reaction Type | Substrate | Chiral Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Cyclopropanation | Styrene | Rh₂(S-DOSP)₄ | >90% | >95% |
| C-H Insertion | Cyclohexane | Rh₂(S-DOSP)₄ | ~85% | ~90% |
| Ylide Formation/ emory.edupolimi.it-Sigmatropic Rearrangement | Propargylic Alcohols | Rh₂(S-DOSP)₄ | High | High |
(Data are representative of the high yields and selectivities typically achieved in these reactions)
Precursor in the Development of Functional Organic Materials
While direct applications of this compound in materials science are not extensively documented, its structure is closely related to that of methyl cinnamate (B1238496), a compound whose derivatives are foundational in the development of photosensitive polymers and photoresists. ncsu.edu Cinnamate-containing polymers, such as polyvinyl cinnamate, are a classic example of negative photoresists. ncsu.edu
The functional basis of these materials is the photochemical [2+2] cycloaddition of the cinnamate double bonds. Upon exposure to ultraviolet (UV) light, the double bonds of adjacent cinnamate moieties on polymer chains react to form cyclobutane (B1203170) rings. nanoient.org This process, known as cross-linking, renders the exposed regions of the polymer film insoluble in developer solvents. The unexposed, soluble regions are then washed away, leaving a negative image of the mask.
Given the structural similarity—specifically the presence of a phenyl group conjugated to a double bond—this compound could be explored as a monomer or as a functional group appended to a polymer backbone. Its photochemical properties could potentially be harnessed to create novel photosensitive materials with tailored solubility, thermal stability, and optical properties.
Utilization in Multicomponent Reactions and Cascade Processes
The efficiency of modern organic synthesis is often enhanced by employing multicomponent reactions (MCRs) and cascade processes, which allow for the construction of complex molecules from simple starting materials in a single step, thereby minimizing waste and saving resources.
Cascade Reactions: this compound and its analogues are excellent substrates for cascade reactions, particularly those involving enzymatic catalysis. For instance, a multi-enzyme cascade has been developed for the stereoselective synthesis of the fragrance Muguesia®. polimi.it This process uses a ketone analogue, (E)-3-methyl-4-phenylbut-3-en-2-one, and involves a two-step reduction in one pot. First, an ene-reductase (ER) selectively reduces the carbon-carbon double bond. Subsequently, an alcohol dehydrogenase (ADH) reduces the ketone to the final alcohol product. polimi.it This biocatalytic cascade demonstrates the potential of this class of substrates to be transformed into high-value chiral products with exceptional selectivity under mild, environmentally friendly conditions.
Table 3: Biocatalytic Cascade for the Synthesis of Muguesia® Stereoisomers
| Step | Substrate | Enzyme | Transformation | Product |
|---|---|---|---|---|
| 1 | (E)-3-methyl-4-phenylbut-3-en-2-one | Ene-Reductase (ER) | C=C bond reduction | (S)-3-methyl-4-phenylbutan-2-one |
Multicomponent Reactions: As a classic Michael acceptor, this compound is an ideal candidate for use in MCRs. Many named MCRs, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, involve a Michael addition as a key step. The ester could function as the Michael acceptor component, reacting with an in-situ-formed enamine or other nucleophile, to initiate a sequence of reactions that rapidly builds molecular complexity. This potential makes it a target for the discovery of novel MCRs to generate libraries of complex molecules for drug discovery and other applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of methyl 4-phenylbut-2-enoate, and how can reaction conditions be optimized for yield and stereochemical control?
- This compound, an α,β-unsaturated ester, is typically synthesized via iridium-catalyzed allylic amination or esterification of hydroxy precursors. For example, tert-butoxycarbonyl (Boc) protection of hydroxyl groups using LiHMDS as a base and Boc₂O as the protecting agent has been demonstrated to achieve high yields (81–91%) under controlled conditions . Critical parameters include temperature, solvent polarity (e.g., hexanes/EtOAc ratios), and steric effects of ester groups (methyl vs. tert-butyl).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry and stereochemistry. Key diagnostic signals include the α,β-unsaturated proton couplings (e.g., for trans-configuration in NMR) and carbonyl carbon shifts in NMR (~165–166 ppm) . Fourier Transform Infrared (FTIR) spectroscopy can validate ester carbonyl stretches (~1720 cm⁻¹). Cross-validation with computational simulations (e.g., density functional theory, DFT) is recommended to resolve ambiguities in peak assignments .
Q. What are the best practices for crystallizing this compound, and how does solvent choice influence crystal morphology?
- Slow evaporation in hexanes/EtOAc mixtures (e.g., 12:1 v/v) promotes high-quality single crystals. Polar solvents like ethyl acetate enhance hydrogen-bonding interactions, while nonpolar solvents favor van der Waals packing. Crystallization at low temperatures (e.g., 4°C) minimizes thermal disorder .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental data (e.g., NMR coupling constants) and computational predictions for this compound?
- Discrepancies often arise from solvent effects or conformational flexibility. For example, NMR coupling constants () in CDCl₃ may differ from gas-phase DFT calculations. Hybrid approaches, such as incorporating solvent models (e.g., PCM in Gaussian) or molecular dynamics (MD) simulations, improve alignment between experimental and theoretical data .
Q. What role do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) play in the solid-state packing of this compound, and how can these be analyzed systematically?
- Graph set analysis (GSA) is a robust framework for categorizing hydrogen-bonding patterns in crystals. For this compound, C–H···O interactions between ester carbonyls and aromatic protons often dominate. Software like SHELXL (for refinement) and ORTEP-III (for visualization) enables detailed analysis of packing motifs and thermal ellipsoids .
Q. What advanced catalytic strategies can be employed to modify the α,β-unsaturated ester moiety of this compound for functional group interconversion?
- Iridium or palladium catalysts enable regioselective transformations, such as allylic amination or conjugate additions. For instance, iridium complexes facilitate stereospecific amination to generate γ-amino esters, while chiral ligands (e.g., phosphoramidites) control enantioselectivity . Mechanistic studies using kinetic isotope effects (KIEs) or in-situ IR spectroscopy are critical for elucidating reaction pathways.
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic additions, and what limitations exist in current models?
- DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (FMOs) to predict nucleophilic attack sites. However, solvent dynamics and transition-state entropy are often underestimated. Hybrid quantum mechanics/molecular mechanics (QM/MM) methods improve accuracy but require significant computational resources .
Methodological Guidelines
- Data Contradiction Analysis : When NMR and FTIR data conflict (e.g., unexpected carbonyl shifts), verify sample purity via HPLC and repeat experiments under inert atmospheres to exclude oxidation artifacts .
- Crystallographic Refinement : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine scale factors and HKLF 5 formatting for intensity integration .
- Stereochemical Assignments : Combine NOESY (for spatial proximity) and -based configurational analysis (e.g., Karplus curves) to assign double-bond geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
